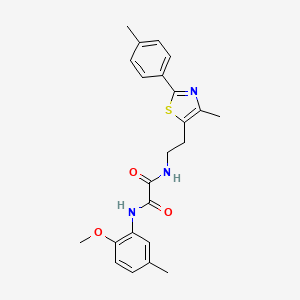

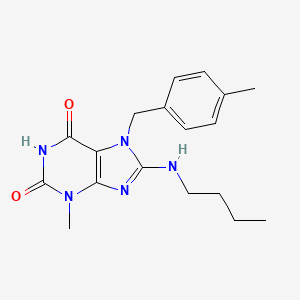

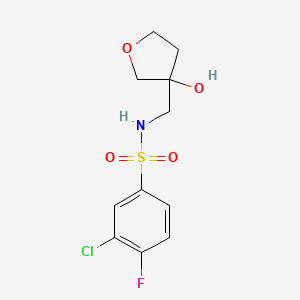

8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as BW-723C86, is a potent and selective agonist of the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other neurological disorders.

科学的研究の応用

Targeted Kinase Inhibitors

This compound shows promise as a multi-targeted kinase inhibitor (TKI). Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is often associated with diseases like cancer. By inhibiting multiple kinases, this compound could potentially treat various cancers by interfering with cell growth and proliferation .

Apoptosis Inducers

Apoptosis is the process of programmed cell death, which is a natural mechanism to remove damaged or unnecessary cells. This compound has been found to induce apoptosis in cancer cells, which could make it a valuable tool in cancer therapy. It works by increasing proapoptotic proteins and decreasing anti-apoptotic proteins, leading to the death of cancer cells .

Halogenated Compound Research

The compound is part of a class of halogenated molecules, which means it has halogen atoms strategically incorporated to enhance its potency, selectivity, and pharmacological properties. Research into halogenated compounds can lead to the development of more effective drugs with improved therapeutic effects .

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest in cancer cells. This means it can stop cells from dividing, which is a critical step in preventing the spread of cancer. Understanding how this compound causes cell cycle arrest can help develop new strategies for cancer treatment .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a small molecule and a protein at the atomic level. This compound has been studied using molecular docking to understand its binding interactions with various enzymes. Such studies are essential for the rational design of new drugs .

Protein Interaction Analysis

The compound’s interaction with proteins, especially enzymes like EGFR, Her2, VEGFR2, and CDK2, is of significant interest. By analyzing how this compound interacts with these proteins, researchers can gain insights into its mechanism of action and potential therapeutic applications .

作用機序

Target of Action

Similar compounds have been found to target various kinases . These kinases play a crucial role in cellular signaling and are often implicated in disease states, including cancer .

Mode of Action

Similar compounds have been found to inhibit the activity of their target kinases . This inhibition can disrupt cellular signaling pathways, leading to changes in cell behavior .

Biochemical Pathways

Kinase inhibitors typically affect pathways involved in cell growth, proliferation, and survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells . This is often accompanied by an increase in proapoptotic proteins and a decrease in antiapoptotic proteins .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity of many compounds .

特性

IUPAC Name |

8-(butylamino)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-4-5-10-19-17-20-15-14(16(24)21-18(25)22(15)3)23(17)11-13-8-6-12(2)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGIGDCHCNXAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)

![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2876128.png)

![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)

![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2876130.png)

![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2876131.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)